cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral compound that contains a mixture of enantiomers. It has a molecular formula of C15H18O3S and a molecular weight of 278.37 g/mol. This compound is known for its unique chemical structure, which includes a thiomethyl group attached to a benzoyl moiety, linked to a cyclohexane ring with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the thiomethylation of benzoyl chloride to form 2-thiomethylbenzoyl chloride.
Cyclohexane Ring Formation: The benzoyl intermediate is then reacted with cyclohexanone under acidic conditions to form the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomethyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzoyl moiety may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid: Lacks the thiomethyl group, resulting in different chemical reactivity and biological activity.
cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxamide: Contains an amide group instead of a carboxylic acid, leading to different solubility and reactivity properties.
The uniqueness of this compound lies in its thiomethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODVXXKCMLHMFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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